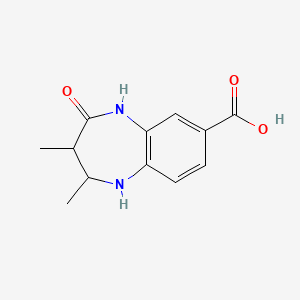

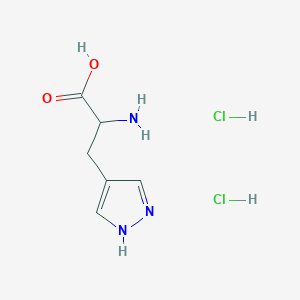

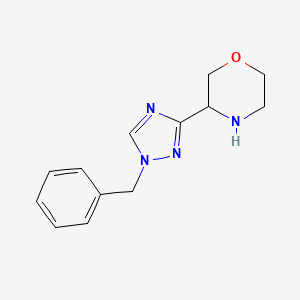

2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 .

Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 234.25 . Other specific physical and chemical properties are not available.Aplicaciones Científicas De Investigación

Atropisomerism in Benzodiazepine Nucleus The study by Tabata et al. (2018) examines the mesylation reaction within the benzodiazepine nucleus, specifically looking at the formation of two diastereomers due to central chirality at C3. This research delves into the structural conformation and stability of these isomers, shedding light on the thermodynamic and kinetic properties of different conformations in the benzodiazepine nucleus (Tabata et al., 2018).

Structural Diversity through Alkylation and Ring Closure Roman (2013) explores the use of 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a precursor for synthesizing a diverse library of compounds. This study is crucial for understanding how structural variations and ring closures can be achieved, potentially leading to a range of derivatives with various properties and applications (Roman, 2013).

Manufacturing Route for GPIIb/IIIa Receptor Antagonist Atkins et al. (2003) detail the process development in manufacturing a GPIIb/IIIa receptor antagonist, highlighting the synthetic route and intermediate transformations. This research offers insights into the practical applications and industrial production of medically relevant compounds (Atkins et al., 2003).

Benzoxazepines vs Benzodiazepines in Antioxidant Activity Neochoritis et al. (2010) investigate the synthesis of benzoxazepines and benzodiazepines and evaluate their antioxidant activity. This comparative study provides a foundation for understanding the potential therapeutic uses of these compounds based on their antioxidative properties (Neochoritis et al., 2010).

Monoprotected Benzodiazepines Synthesis Popp et al. (2016) present a novel approach to synthesizing monoprotected benzodiazepines, offering a methodology for the creation of drug candidates. This research aids in understanding the synthetic pathways for developing new pharmaceutical compounds (Popp et al., 2016).

Propiedades

IUPAC Name |

2,3-dimethyl-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-6-7(2)13-9-4-3-8(12(16)17)5-10(9)14-11(6)15/h3-7,13H,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXGTTCBYJXFLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=C(C=C(C=C2)C(=O)O)NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)

amine](/img/structure/B1381444.png)

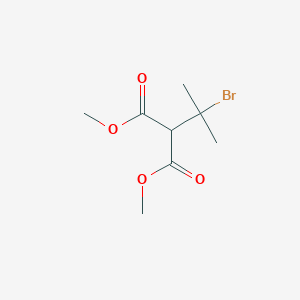

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid](/img/structure/B1381445.png)